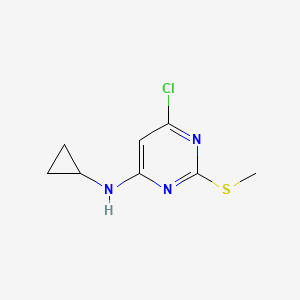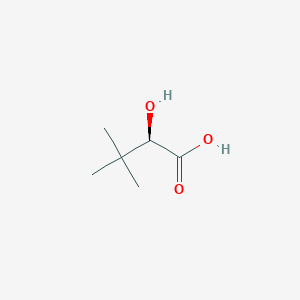
s-(p-Nitrobenzyl)glutathione
Übersicht
Beschreibung
S-(4-nitrobenzyl)glutathione: is an S-substituted glutathione in which the thiol hydrogen of glutathione is replaced by a 4-nitrobenzyl group . It is a small molecule with the chemical formula C17H22N4O8S and a molecular weight of 442.44 g/mol . This compound is known for its role in various biochemical processes, particularly in the context of redox regulation and detoxification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrobenzyl)glutathione typically involves the conjugation of glutathione with 4-nitrobenzyl chloride. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution reaction. The reaction can be summarized as follows:
- Dissolve glutathione in water.
- Add a base such as sodium hydroxide to deprotonate the thiol group of glutathione.
- Add 4-nitrobenzyl chloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using techniques such as chromatography.
Industrial Production Methods: Industrial production of S-(4-nitrobenzyl)glutathione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: S-(4-Nitrobenzyl)glutathion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Benzylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Katalytische Hydrierung oder chemische Reduktionsmittel wie Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfide und Sulfoxide.
Reduktion: Amino-Derivate.
Substitution: Verschiedene substituierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: S-(4-Nitrobenzyl)glutathion wird als Modellverbindung verwendet, um Redoxreaktionen und das Verhalten von Glutathionkonjugaten in chemischen Systemen zu untersuchen .
Biologie: In der biologischen Forschung wird S-(4-Nitrobenzyl)glutathion verwendet, um die Rolle von Glutathion bei der zellulären Redoxregulation und Entgiftungsprozessen zu untersuchen .
Medizin: Die Verbindung wird wegen ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit oxidativen Stress-bedingten Krankheiten und neurodegenerativen Erkrankungen .
Industrie: S-(4-Nitrobenzyl)glutathion wird bei der Entwicklung biochemischer Assays und als Referenzverbindung in der analytischen Chemie eingesetzt .
Wirkmechanismus
S-(4-Nitrobenzyl)glutathion übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Glutathion-S-Transferase-Enzymen aus . Diese Enzyme katalysieren die Konjugation von Glutathion mit verschiedenen elektrophilen Verbindungen und erleichtern so ihre Entgiftung und Ausscheidung. Die Verbindung beteiligt sich auch an Redoxreaktionen, moduliert den zellulären Redoxzustand und schützt Zellen vor oxidativem Schaden .
Wirkmechanismus
S-(4-nitrobenzyl)glutathione exerts its effects primarily through its interaction with glutathione S-transferase enzymes . These enzymes catalyze the conjugation of glutathione with various electrophilic compounds, facilitating their detoxification and excretion. The compound also participates in redox reactions, modulating the cellular redox state and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- S-(4-Nitrophenyl)glutathion
- S-(4-Nitrobenzyl)cystein
- S-(4-Nitrobenzyl)homocystein
Einzigartigkeit: S-(4-Nitrobenzyl)glutathion ist einzigartig aufgrund seines spezifischen Substitutionsschemas und seiner Rolle bei der Redoxregulation und Entgiftung. Im Vergleich zu anderen ähnlichen Verbindungen hat es unterschiedliche chemische Eigenschaften und biologische Aktivitäten, die es für die Forschung und industrielle Anwendungen wertvoll machen .
Eigenschaften
CAS-Nummer |
6803-19-6 |
|---|---|
Molekularformel |
C17H22N4O8S |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-3-[(4-nitrophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O8S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-30-8-10-1-3-11(4-2-10)21(28)29/h1-4,12-13H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27) |
InChI-Schlüssel |
OAWORKDPTSAMBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
| 6803-19-6 | |
Sequenz |
XXG |
Synonyme |
S-(4-nitrobenzyl)glutathione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)











